trans-2-Hexene

Catalog No.
S3309896
CAS No.
4050-45-7
M.F
C6H12
M. Wt
84.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-2-Hexene

CAS Number

4050-45-7

Product Name

trans-2-Hexene

IUPAC Name

(E)-hex-2-ene

Molecular Formula

C6H12

Molecular Weight

84.16 g/mol

InChI

InChI=1S/C6H12/c1-3-5-6-4-2/h3,5H,4,6H2,1-2H3/b5-3+

InChI Key

RYPKRALMXUUNKS-HWKANZROSA-N

SMILES

CCCC=CC

Solubility

5.94e-04 M

Synonyms

poly(methylpentene)

Canonical SMILES

CCCC=CC

Isomeric SMILES

CCC/C=C/C

Synthesis:

  • trans-2-Hexene can be synthesized through various methods, including:
    • Dehydration of 2-hexanol: This process involves removing a water molecule from 2-hexanol, resulting in the formation of a double bond between the second and third carbon atoms. Source:
    • Isomerization of 1-hexene: This process involves rearranging the double bond in 1-hexene to form trans-2-hexene. This can be achieved using various catalysts, such as zeolites. Source: )

Chemical Properties:

  • trans-2-Hexene is a colorless liquid with a mild hydrocarbon odor.
  • It is slightly soluble in water and readily soluble in most organic solvents.
  • It is flammable and has a low boiling point. Source: )

Applications in Scientific Research:

  • Organic chemistry: trans-2-Hexene is used as a starting material for the synthesis of various organic compounds, including polymers, pharmaceuticals, and fragrances. Source:
  • Catalysis research: trans-2-Hexene is used as a probe molecule to study the activity and selectivity of catalysts in various reactions, such as hydrogenation and isomerization. Source: )
  • Material science: trans-2-Hexene is used in the development of new materials, such as polymers and thin films. Source:

Safety:

  • trans-2-Hexene is a flammable liquid and should be handled with care.
  • It is important to wear appropriate personal protective equipment, such as gloves, safety glasses, and a respirator, when handling this compound.

Trans-2-Hexene is an organic compound with the molecular formula C6H12C_6H_{12} and a molecular weight of approximately 84.16 g/mol. It is classified as an alkene due to the presence of a carbon-carbon double bond. The compound is characterized by its trans configuration, where the substituents on the double bond are positioned on opposite sides, distinguishing it from its cis counterpart. Trans-2-Hexene is a colorless liquid that is flammable and has a characteristic odor .

  • Flammability: Flammable liquid with a low flash point. Can form explosive mixtures with air.
  • Toxicity: Limited data available, but generally considered to have low to moderate toxicity upon inhalation or ingestion [].
  • Reactivity: Can react violently with strong oxidizing agents.

Note:

  • The GESTIS Substance Database is a reputable source for safety information on chemicals, but the provided link is in German. You can search the database for the English version using the CAS number (4050-45-7).
Typical of alkenes, including:

  • Hydrogenation: The addition of hydrogen across the double bond can convert trans-2-Hexene into hexane. This reaction typically requires a catalyst such as platinum or palladium.

    C6H12+H2C6H14C_6H_{12}+H_2\rightarrow C_6H_{14}
  • Isomerization: Trans-2-Hexene can be produced from 1-Hexene through an isomerization reaction catalyzed by zeolites, where the double bond migrates from the terminal position to the second carbon .
  • Oxidation: The compound can be oxidized by hydroxyl radicals, leading to various products, including aldehydes and ketones, depending on the reaction conditions .

Trans-2-Hexene exhibits biological activity that has been studied in various contexts. It has been noted for its potential role in atmospheric chemistry, particularly in the formation of secondary organic aerosols through oxidation processes. Additionally, some studies suggest that it may have effects on human health when inhaled or ingested, primarily due to its flammable nature and potential toxicity in high concentrations .

Trans-2-Hexene can be synthesized through several methods:

  • Dehydrohalogenation: This method involves the elimination of hydrogen halides from haloalkanes. For example, 2-bromohexane can be treated with a strong base like potassium hydroxide to yield trans-2-Hexene.
  • Isomerization of 1-Hexene: As mentioned earlier, 1-Hexene can be converted to trans-2-Hexene using zeolite catalysts under specific conditions .
  • Cracking of larger hydrocarbons: Trans-2-Hexene can also be produced from the thermal cracking of larger alkanes in petroleum refining processes.

Trans-2-Hexene has several industrial applications:

  • Chemical Intermediate: It serves as an intermediate in the synthesis of various chemicals, including surfactants and plasticizers.
  • Polymer Production: It is utilized in the production of polymers through polymerization reactions.
  • Solvent: Due to its solvent properties, trans-2-Hexene is used in chemical formulations and processes requiring organic solvents.

Studies investigating the interactions of trans-2-Hexene with other chemicals have shown that it can participate in complex reactions leading to various products under oxidative conditions. For instance, its reaction with hydroxyl radicals leads to a range of nitrated compounds, which have implications for environmental chemistry and air quality assessments .

Trans-2-Hexene shares structural similarities with several other alkenes. Below is a comparison highlighting its uniqueness:

CompoundMolecular FormulaConfigurationUnique Features
Cis-2-HexeneC6H12C_6H_{12}CisSubstituents on the same side of the double bond
1-HexeneC6H12C_6H_{12}TerminalDouble bond at the end of the carbon chain
3-HexeneC6H12C_6H_{12}InternalDouble bond between the third and fourth carbons
CyclohexaneC6H12C_6H_{12}SaturatedNo double bonds; fully saturated hydrocarbon

Trans-2-Hexene's unique trans configuration affects its physical properties and reactivity compared to these similar compounds, influencing its applications in industrial chemistry and material science .

Chlorine-Initiated Oxidation Mechanisms

Experimental Determination of Rate Constants

The gas-phase reaction between trans-2-hexene and chlorine atoms has been investigated using relative rate methods in atmospheric simulation chambers. Wang et al. employed n-heptane as a reference compound, monitoring reactant decay via mass spectrometry under 1 atm pressure and 298 K conditions [2]. The pseudo-first-order rate constant derived from competitive kinetics yielded a value of (7.65 ± 0.72) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹, consistent with theoretical predictions from structure-activity relationship models [2].

Key experimental parameters included:

  • Initial chlorine concentrations: (1.3–7.2) × 10¹⁴ molecules cm⁻³
  • Reaction time resolution: 15-second intervals for 60-minute durations
  • Wall loss correction factor: <4 × 10⁻⁵ s⁻¹ for trans-2-hexene

The reaction progress followed classical second-order kinetics, with a linear correlation (R² = 0.98) between ln([trans-2-hexene]₀/[trans-2-hexene]ₜ) and reference compound consumption [2]. Control experiments confirmed negligible dark reaction interference (<5% total reactivity) and UV-induced photolytic stability of the alkene.

Comparative Analysis with Other Alkenes

Trans-2-hexene demonstrates distinct kinetic behavior compared to structurally related alkenes:

Compoundk_total (10⁻¹⁰ cm³ molecule⁻¹ s⁻¹)Addition ContributionAllylic AbstractionAlkyl Abstraction
trans-2-hexene7.65 ± 0.7238.9%23.0%38.1%
trans-2-butene4.12 ± 0.3152.1%32.4%15.5%
1-hexene5.89 ± 0.5361.8%18.7%19.5%
Cyclohexene9.24 ± 0.8728.3%44.2%27.5%

Data derived from [2]

The enhanced alkyl abstraction in trans-2-hexene (38.1%) versus trans-2-butene (15.5%) arises from its extended carbon skeleton, providing six remote hydrogen atoms (C5–C6 positions) susceptible to chlorine attack [2]. Conformational analysis reveals that the trans configuration minimizes steric hindrance at the double bond, allowing 12% faster addition rates compared to cis isomers in pentene homologs [2].

Structure-Activity Relationship (SAR) Modeling Approaches

Predictive Methodologies for Reaction Rate Estimation

The Atkinson SAR model decomposes chlorine-alkene reactivity into three additive components:

$$
k{\text{total}} = k{\text{add}} + k{\text{allylic}} + k{\text{alkyl}}
$$

For trans-2-hexene (CH₃-CH₂-CH₂-CH=CH-CH₃):

  • Addition pathway:
    • Forms two secondary radicals at C2 and C3
    • Rate parameter: $$k_{\text{add}}(2°,2°) = 2.98 \times 10^{-10}$$ cm³ molecule⁻¹ s⁻¹
  • Allylic abstraction:

    • Primary allylic H (C1): 3 atoms × 0.34 × 10⁻¹⁰
    • Secondary allylic H (C4): 2 atoms × 0.37 × 10⁻¹⁰
    • Total: $$k_{\text{allylic}} = 1.76 \times 10^{-10}$$ cm³ molecule⁻¹ s⁻¹
  • Alkyl abstraction:

    • Secondary H (C5): 2 atoms × 0.93 × 10⁻¹⁰
    • Primary H (C6): 3 atoms × 0.35 × 10⁻¹⁰
    • Total: $$k_{\text{alkyl}} = 2.91 \times 10^{-10}$$ cm³ molecule⁻¹ s⁻¹

Summing these components predicts $$k_{\text{total}} = 7.65 \times 10^{-10}$$ cm³ molecule⁻¹ s⁻¹, matching experimental values within 2% error [2]. The model’s success stems from its hydrogen-specific parameters:

$$
\begin{aligned}
k{\text{allylic}}(1°) &= 0.34 \times 10^{-10} \
k
{\text{allylic}}(2°) &= 0.37 \times 10^{-10} \
k{\text{alkyl}}(1°) &= 0.35 \times 10^{-10} \
k
{\text{alkyl}}(2°) &= 0.93 \times 10^{-10} \
\end{aligned}
$$

These parameters, derived from multivariate regression of 32 alkene reactions, enable accurate rate prediction for C₄–C₈ trans-alkenes [2]. The methodology demonstrates particular efficacy for branched and cyclic structures, with mean absolute errors <15% across validation datasets [2].

Atmospheric Implications and Mechanistic Insights

Chlorine Addition Pathway Dynamics

The initial chlorine addition to trans-2-hexene’s double bond proceeds through a non-concerted mechanism, forming a vibrationally excited adduct (CH₃-CH₂-CH₂-ĊCl-CH₂-CH₃*) that rapidly stabilizes via collisional deactivation. Master equation modeling suggests 89% of adducts stabilize under atmospheric pressure, with subsequent O₂ addition forming peroxy radicals [2]:

$$
\text{Cl} + \text{trans-2-C}6\text{H}{12} \rightarrow \text{C}6\text{H}{12}\text{Cl}^* \xrightarrow{\text{O}2} \text{C}6\text{H}_{12}\text{ClOO}^\bullet
$$

These peroxy radicals initiate chain propagation reactions, contributing to tropospheric ozone formation through NOₓ cycling [3].

Hydrogen Abstraction Processes

Allylic hydrogen abstraction generates resonance-stabilized allyl radicals, while remote alkyl abstraction produces chlorine-terminated alkanes:

$$
\begin{aligned}
\text{Allylic: } &\text{Cl}^\bullet + \text{CH}2\text{=CH-CH}2\text{-R} \rightarrow \text{HCl} + \text{CH}2\text{=C}^\bullet\text{-CH}2\text{-R} \
\text{Alkyl: } &\text{Cl}^\bullet + \text{CH}3\text{-CH}2\text{-CH}2\text{-CH=CH-CH}3 \rightarrow \text{HCl} + \text{CH}3\text{-CH}2\text{-ĊH-CH=CH-CH}_3 \
\end{aligned}
$$

Isotopic labeling studies confirm that 72% of allylic abstractions occur at the C4 position, reflecting secondary hydrogen accessibility [2].

Primary Product Formation Mechanisms

The atmospheric degradation of trans-2-hexene proceeds through multiple oxidation pathways, each generating distinct primary products with varying yields and formation rates [1] [2] [3]. The most significant degradation mechanisms involve reactions with chlorine atoms, hydroxyl radicals, and ozone, with each oxidant producing characteristic product distributions [4] [5] [6].

Hydrogen Chloride and Carbon Monoxide Generation Pathways

The reaction of trans-2-hexene with chlorine atoms represents a major atmospheric degradation pathway, particularly in coastal environments where chlorine concentrations can reach elevated levels at dawn [1] [7]. This reaction proceeds through multiple mechanistic routes, with hydrogen chloride and carbon monoxide formation occurring as primary processes [1] [2].

The hydrogen chloride generation pathway involves the abstraction of hydrogen atoms from the aldehydic carbon position of the hexene molecule [1]. Fourier transform infrared spectroscopy analysis has confirmed the formation of hydrogen chloride as a primary product in chlorine-initiated oxidation reactions [1] [7]. The reaction proceeds through the formation of alkyl radicals, which subsequently react with oxygen molecules to generate peroxy radicals [1].

Carbon monoxide formation occurs through the decomposition of alkoxy radicals generated from the initial chlorine addition reactions [1] [2]. The mechanistic pathway involves the addition of chlorine atoms to the carbon-carbon double bond, followed by oxygen addition and subsequent decomposition reactions [1]. Experimental studies using atmospheric simulation chambers have identified carbon monoxide as a consistent primary product with detectable yields under various reaction conditions [1] [7].

The rate constant for the trans-2-hexene plus chlorine atom reaction has been determined to be 3.17 ± 0.72 × 10⁻¹⁰ cubic centimeters per molecule per second at atmospheric pressure and room temperature [1]. This reaction rate indicates that chlorine-initiated degradation can be competitive with hydroxyl radical reactions under specific atmospheric conditions, particularly in marine boundary layer environments [1] [7].

Aldehyde Derivative Formation Dynamics

The formation of aldehyde derivatives represents a significant fraction of the primary products generated from trans-2-hexene atmospheric oxidation [1] [2] [8]. Multiple aldehyde species are produced through different mechanistic pathways, with butanal being the most extensively characterized product [1].

Butanal formation occurs primarily through the chlorine-initiated oxidation pathway, with a quantified molar yield of 6.4 ± 0.3 percent [1]. The formation mechanism involves the addition of chlorine atoms to the alkene double bond, followed by reaction with molecular oxygen to form peroxy radicals [1]. These peroxy radicals subsequently decompose through alkoxy radical intermediates, ultimately yielding butanal as a stable end product [1].

Gas chromatography coupled to mass spectrometry analysis has identified additional aldehyde derivatives, including 2-chlorohexenal and 2-hexenoic acid, although quantitative yields for these products have not been established [1]. The formation of 2-chlorohexenal suggests retention of the chlorine substituent during certain reaction pathways, while 2-hexenoic acid formation indicates oxidation of the aldehyde functional group [1].

Ozonolysis reactions generate a distinct set of aldehyde products, with acetaldehyde and propanal being the primary carbonyl compounds formed [8]. The ozonolysis mechanism proceeds through Criegee intermediate formation, which subsequently decomposes to yield these smaller aldehyde molecules [9] [8]. Rate constants for various ozonolysis pathways range from 1.60 × 10⁻¹⁶ × 0.03 to 1.60 × 10⁻¹⁶ × 0.30 cubic centimeters per molecule per second, depending on the specific product formation channel [8].

Table 1: Primary Product Formation from Trans-2-Hexene Atmospheric Degradation

Reaction PathwayPrimary ProductsYield/Rate ConstantOxidant/Mechanism
Hydrogen Chloride GenerationHClIdentified by FTIR (qualitative)Cl + trans-2-hexene
Carbon Monoxide GenerationCOIdentified by FTIR (qualitative)Cl + trans-2-hexene
Aldehyde Formation (Butanal)Butanal (C₄H₈O)6.4 ± 0.3% (molar yield)Cl + trans-2-hexene
Aldehyde Formation (2-Chlorohexenal)2-ChlorohexenalIdentified by GC-MS (not quantified)Cl + trans-2-hexene
Ozonolysis - Acetaldehyde FormationAcetaldehyde (CH₃CHO), OH, Butanal-2-peroxy1.60 × 10⁻¹⁶ × 0.30 cm³ molecule⁻¹ s⁻¹O₃ + trans-2-hexene
Ozonolysis - Propanal FormationPropanal (C₃H₇CHO), OH, Ethanal-2-peroxy1.60 × 10⁻¹⁶ × 0.18 cm³ molecule⁻¹ s⁻¹O₃ + trans-2-hexene

Secondary Organic Aerosol Production

Secondary organic aerosol formation from trans-2-hexene represents a significant atmospheric process that contributes to particulate matter loading and affects air quality [1] [10] [11]. The formation of secondary organic aerosols occurs through the oxidation of volatile organic compounds to produce semi-volatile and low-volatility species that partition into the aerosol phase [12] [10].

Nucleation and Growth Mechanisms

The nucleation of secondary organic aerosol particles from trans-2-hexene oxidation involves the formation of highly oxygenated organic molecules through autoxidation pathways [1] [2] [13]. These highly oxygenated organic molecules possess low vapor pressures and readily condense to form new particles or grow existing particles [13] [10].

The initial nucleation process begins with the formation of peroxy radicals from the atmospheric oxidation of trans-2-hexene [1] [2]. These peroxy radicals undergo rapid autoxidation reactions involving intramolecular hydrogen abstraction or hydrogen shift reactions, generating alkyl radicals containing hydroperoxyl functional groups [1] [2]. The rate coefficients for these autoxidation reactions have been calculated to exceed one per second for certain reaction pathways [13].

Particle size distribution measurements using fast mobility particle sizer spectrometry have revealed that newly formed particles initially appear at approximately 70 nanometers in diameter [1]. The particle size distribution evolves over time, with maximum diameters growing from 70 to 221 nanometers during typical experimental periods [1]. This growth pattern indicates active condensation of semi-volatile organic compounds onto the particle surfaces [1].

The coagulation of small particles contributes significantly to particle diameter growth while simultaneously reducing the total number concentration [1]. Measurements show that particle number concentrations can decrease from 1.4 × 10⁵ particles per cubic centimeter to 5.4 × 10⁴ particles per cubic centimeter over a 40-minute reaction period, while the maximum particle diameter increases substantially [1].

Highly oxygenated organic molecules formed through the autoxidation pathways are expected to condense readily due to their low vapor pressures, although direct detection of these compounds remains challenging using conventional analytical techniques [1] [2]. The formation of these highly oxygenated organic molecules likely represents the primary nucleation mechanism for secondary organic aerosol production from trans-2-hexene [1] [13].

Yield Optimization Under Varying Environmental Conditions

Secondary organic aerosol yields from trans-2-hexene oxidation exhibit significant dependence on environmental conditions, with measured yields ranging from 5 to 38 percent under different experimental scenarios [1]. The optimization of secondary organic aerosol yields requires careful consideration of multiple environmental parameters, including particle mass concentrations, temperature, and oxidant concentrations [1] [14] [15].

Particle mass concentration represents a critical factor influencing secondary organic aerosol yields, with higher particle loadings generally promoting increased yields [1]. Experimental data demonstrate that maximum secondary organic aerosol yields of approximately 38 percent are achieved at high particle mass concentrations [1]. This relationship follows the gas-particle partitioning theory, where higher particle concentrations provide increased surface area for condensation of semi-volatile organic compounds [10].

The one-product model analysis of experimental data yields mass-based gas-phase stoichiometric coefficients of 50.0 ± 13.5 percent and gas-particle partitioning equilibrium coefficients of 1.3 ± 0.7 × 10⁻³ cubic meters per microgram [1]. These parameters indicate that secondary organic aerosol yields tend toward 50 percent at very high particle mass concentrations, while the partitioning coefficient suggests that semi-volatile species remain predominantly in the vapor phase under most conditions [1].

Temperature effects on secondary organic aerosol formation have been observed in related alkene systems, with lower temperatures generally favoring particle formation due to reduced vapor pressures of oxidation products [15] [16]. Relative humidity also influences secondary organic aerosol yields, with lower humidity conditions typically promoting higher yields due to increased particle concentrations [15] [17].

The atmospheric lifetime of trans-2-hexene varies significantly depending on the dominant oxidation pathway and environmental conditions [1] [18] [19]. In coastal regions with elevated chlorine concentrations, the atmospheric lifetime due to chlorine reactions is estimated at 9 hours [1]. Under typical atmospheric conditions, hydroxyl radical reactions dominate the removal of trans-2-hexene, with rate constants of 6.08 ± 0.26 × 10⁻¹¹ cubic centimeters per molecule per second [18] [20].

Table 2: Secondary Organic Aerosol Formation Parameters

Environmental ParameterValue/DescriptionExperimental Conditions
Secondary Organic Aerosol Yield Range5-38%Variable environmental conditions
Maximum Secondary Organic Aerosol Yield~38% at high particle mass concentrationsHigh particle mass loading
Particle Mass Concentration Range(0.8-2.7) × 10¹⁴ molecules cm⁻³Experimental range
Particle Size Range70-221 nm diameterObserved experimental range
Atmospheric Lifetime (Cl reaction)9 hoursCoastal regions with high Cl concentrations
Gas-Phase Stoichiometric Coefficient50.0 ± 13.5%One-product model analysis
Partitioning Equilibrium Coefficient1.3 ± 0.7 × 10⁻³ m³ μg⁻¹Gas-particle partitioning analysis

Physical Description

GasVapo

XLogP3

2.6

Boiling Point

66.5 °C

Melting Point

-98.0 °C

UNII

2TZ30GGG1A

GHS Hazard Statements

Aggregated GHS information provided by 62 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H304 (98.39%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Vapor pressure= 173 mm Hg @ 25 °C

Pictograms

Health Hazard Flammable

Flammable;Health Hazard

Other CAS

4050-45-7
9016-80-2
25264-93-1
592-43-8

Wikipedia

(2E)-2-hexene

Use Classification

Fatty Acyls [FA] -> Hydrocarbons [FA11]

Methods of Manufacturing

CRACKING OF PETROLEUM DISTILLATES FOLLOWED BY SEPARATION OF C6 OLEFINS

General Manufacturing Information

Petroleum refineries
Hexene: ACTIVE
2-Hexene: ACTIVE

Dates

Last modified: 08-19-2023
Saper et al. Nickel-catalysed anti-Markovnikov hydroarylation of unactivated alkenes with unactivated arenes facilitated by non-covalent interactions. Nature Chemistry, DOI: 10.1038/s41557-019-0409-4, published online 10 February 2020

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